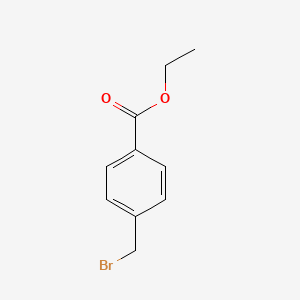

Ethyl 4-(bromomethyl)benzoate

Cat. No. B1268730

Key on ui cas rn:

26496-94-6

M. Wt: 243.1 g/mol

InChI Key: TWQLMAJROCNXEA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06103926

Procedure details

An ethyl 4-methylbenzoate (EMB) solution (1134 g in chlorobenzene (CB), ~43 wt. %, 2.93 mol) was charged into a 2-Liter round bottomed flask equipped with mechanical stirrer (300 RPM stirring rate) and a cooling condenser, and heated. The temperature controller was set at 140° C., and a scrubber was connected to the condenser. Liquid bromine (275 g, 1.72 mol or ~59 mol %, Aldrich, 99.5+%, A.C.S. reagent) was fed via Viton tubings, and the bromine feed rate was adjusted to 1.00 mL/minute for the first 30 mol % of bromine and then to 0.50 mL/minute for the rest of the addition at 140° C. Heating and stirring was continued for a few minutes after all bromine was added and the hot mixture was purged with nitrogen for 20 minutes, then allowed to cool to obtain 1183 g crude reaction mixture (some materials were used for routine analysis). The GC wt. % analysis of the crude reaction mixture indicated the following:

[Compound]

Name

Viton

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[Br:13]Br>>[Br:13][CH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1134 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C(=O)OCC)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

275 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Three

[Compound]

|

Name

|

Viton

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

(300 RPM stirring rate) and a cooling condenser

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set at 140° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to 0.50 mL/minute for the rest of the addition at 140° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for a few minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the hot mixture was purged with nitrogen for 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 1183 g crude

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture (some materials

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The GC wt. % analysis of the crude reaction mixture

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrCC1=CC=C(C(=O)OCC)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |